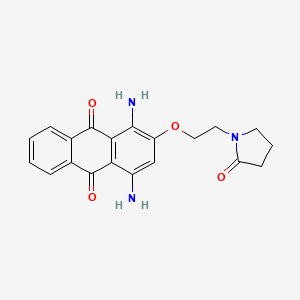

1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione

Description

1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is an anthraquinone derivative characterized by:

- 1,4-Diamino groups: Enhance DNA intercalation and photophysical properties.

- This compound is hypothesized to exhibit applications in medicinal chemistry (e.g., anticancer agents) and materials science (e.g., organic electronics) due to its conjugated anthracene core and tailored substituents.

Properties

CAS No. |

65161-38-8 |

|---|---|

Molecular Formula |

C20H19N3O4 |

Molecular Weight |

365.4 g/mol |

IUPAC Name |

1,4-diamino-2-[2-(2-oxopyrrolidin-1-yl)ethoxy]anthracene-9,10-dione |

InChI |

InChI=1S/C20H19N3O4/c21-13-10-14(27-9-8-23-7-3-6-15(23)24)18(22)17-16(13)19(25)11-4-1-2-5-12(11)20(17)26/h1-2,4-5,10H,3,6-9,21-22H2 |

InChI Key |

CEWYVWXIMTZLKU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=CC=CC=C4C3=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione typically involves multiple steps:

Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

Introduction of Amino Groups: The amino groups can be introduced via nitration followed by reduction.

Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction involving 2-(2-oxopyrrolidin-1-yl)ethanol and a suitable leaving group on the anthracene core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione can undergo various types of chemical reactions:

Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.

Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a fluorescent probe due to its anthracene core.

Medicine: Investigated for its potential anticancer properties.

Industry: Used in the development of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione depends on its application:

Anticancer Properties: It may intercalate into DNA, disrupting replication and transcription processes.

Fluorescent Probe: The anthracene core can absorb light and re-emit it at a different wavelength, making it useful for imaging applications.

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Comparisons

Table 1: Key Anthraquinone Derivatives and Their Properties

| Compound Name | Substituents | Key Properties | Applications | Reference |

|---|---|---|---|---|

| 1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione | 1,4-diamino; 2-(2-oxopyrrolidin-1-yl)ethoxy | Enhanced solubility due to pyrrolidone ring; potential for DNA intercalation and ROS generation | Anticancer therapy, organic electronics | N/A (Target Compound) |

| 1,4-Diamino-2-(4-(hexyl(methyl)amino)phenyl)anthracene-9,10-dione | 1,4-diamino; 4-(hexyl(methyl)amino)phenyl | High fluorescence quantum yield; DNA intercalation | OLEDs, fluorescent probes, anticancer agents | |

| 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione | 1,4-diamino; 6-chloro; 3-chlorophenoxy | Dual chloro groups enhance reactivity; phenoxy group improves solubility | Fluorescent imaging, DNA-targeted therapies | |

| 1,4-Bis(heptylamino)anthracene-9,10-dione | 1,4-bis(heptylamino) | Reduced cardiotoxicity compared to mitoxantrone; improved solubility | Anticancer agents with lower toxicity | |

| 2-(3-Hydroxypropyl)-1,4-dimethylanthracene-9,10-dione | 3-hydroxypropyl; 1,4-dimethyl | Hydroxypropyl enhances solubility; methyl groups stabilize π-conjugation | Organic synthesis, dye production | |

| 1,4,5,8-Tetraamino-2,7-bis(3-heptylphenoxy)anthracene-9,10-dione | 1,4,5,8-tetraamino; 2,7-bis(3-heptylphenoxy) | High solubility and reactivity due to multiple amino and alkoxy groups | Medicinal chemistry, materials science |

Key Differentiators of the Target Compound

Solubility and Bioavailability: The 2-oxopyrrolidin-1-yl group introduces a polar lactam ring, improving aqueous solubility compared to non-polar alkyl or aryl substituents in analogs like 1,4-dimethylanthracene derivatives . This contrasts with simpler ethoxy or phenoxy groups (e.g., in ), which offer moderate solubility but lack hydrogen-bonding capability .

DNA Interaction Mechanisms: Similar to 1,4-diaminoanthraquinones (e.g., mitoxantrone analogs), the target compound likely intercalates into DNA via planar anthracene cores and amino groups . The 2-oxopyrrolidin-1-yl substituent may facilitate additional interactions with DNA minor grooves or proteins, enhancing therapeutic specificity.

Photophysical Properties: Fluorescence is modulated by electron-donating amino groups and electron-withdrawing carbonyls, akin to 9,10-diphenylanthracene derivatives . The ethoxy-pyrrolidine chain could redshift emission wavelengths compared to chloro or methyl substituents .

Toxicity Profile: Unlike mitoxantrone (known for cardiotoxicity), the target compound’s pyrrolidone substituent may reduce off-target effects, similar to 1,4-bis(heptylamino)anthraquinone .

Biological Activity

1,4-Diamino-2-(2-(2-oxopyrrolidin-1-yl)ethoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, antioxidant, and potential anticancer effects, based on recent research findings.

- Molecular Formula : C₁₇H₁₈N₂O₄

- Molecular Weight : 314.34 g/mol

- CAS Number : [insert CAS number]

Antibacterial Activity

Recent studies have demonstrated that anthraquinone derivatives exhibit significant antibacterial properties. For instance, compounds derived from anthraquinone structures have been tested against various bacterial strains, including both gram-positive and gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1t | E. aerogenes | 5 µg/mL |

| 1r | S. aureus | 10 µg/mL |

| 1o | E. coli | 15 µg/mL |

In one study, compound 1t was found to be more effective against E. aerogenes than the standard antibiotic ciprofloxacin .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays measuring the ability to scavenge free radicals revealed that certain derivatives exhibited high antioxidant activity.

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| 1o | 50.68% |

| BHT | 76.74% |

This indicates that while the compound shows promising antioxidant properties, it is less effective than the standard butylated hydroxytoluene (BHT) .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production and is a target for skin-whitening agents. The synthesized compounds were evaluated for their tyrosinase inhibitory activity.

| Compound | IC50 (µg/mL) | Comparison Standard (Kojic Acid) |

|---|---|---|

| 1r | 9.31 ± 0.45 | 10.42 ± 0.98 |

Compound 1r exhibited significant inhibition of tyrosinase compared to kojic acid, suggesting its potential as a skin-lightening agent .

Study on Antibacterial Efficacy

In a clinical study assessing the antibacterial efficacy of various anthraquinone derivatives, researchers found that compound 1t displayed superior activity against resistant strains of E. coli, demonstrating its potential as a lead compound for developing new antibiotics .

Study on Antioxidant Mechanisms

Another investigation focused on the mechanisms of antioxidant activity in anthraquinone derivatives. The study utilized DFT calculations to explore the energy gaps of active compounds, revealing that lower energy gaps correlated with higher antioxidant efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.